N~4~-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Description
N~4~-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C15H17ClN6O and its molecular weight is 332.79. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N4-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a protein that plays a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death . Aberrant catalytic activity of EGFR-TK, caused by mutation or over-expression, influences numerous pathological diseases, including cancer .
Mode of Action
This compound interacts with EGFR-TK, inhibiting its activity . The enzymatic assessment of similar compounds against EGFR-TK showed significant inhibitory activities . This inhibition disrupts the normal function of the EGFR-TK, leading to changes in the cellular activities it controls.
Biochemical Pathways
The inhibition of EGFR-TK affects several biochemical pathways. EGFR-TK is part of the trans-membrane growth factor receptor PTK family, which includes HER2, HER1 (EGFR), HER3, and HER4 . The inhibition of EGFR-TK can therefore impact the signaling pathways of these other receptors, leading to downstream effects such as the disruption of cell growth and differentiation .
Pharmacokinetics
The compound’s ability to inhibit p-glycoprotein , a protein that pumps foreign substances out of cells, suggests it may have good bioavailability. P-glycoprotein inhibition can increase the absorption and distribution of a drug, enhancing its therapeutic effect .
Result of Action
The result of the compound’s action is a broad-spectrum cytotoxic activity against cancer cell lines . For instance, similar compounds have shown cytotoxicity against DOX/MDA-MB-468 with IC 50 values of 0.267 and 0.844 μM, respectively . Additionally, one of the compounds was found to induce cell cycle arrest at the S phase, increasing the percentage of apoptotic cells in a time-dependent manner .
Properties
IUPAC Name |
4-N-(4-chlorophenyl)-6-N-(2-methoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN6O/c1-22-14-12(9-18-22)13(19-11-5-3-10(16)4-6-11)20-15(21-14)17-7-8-23-2/h3-6,9H,7-8H2,1-2H3,(H2,17,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADWHMOYFNGZBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)NCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.